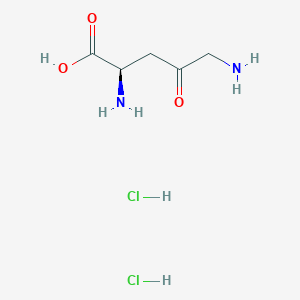
N-(But-3-en-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-3-en-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a but-3-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of but-3-en-2-amine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as acetic acid, which facilitates the acetylation process. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the amine to the acetamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solvents such as dichloromethane or ethyl acetate can also aid in the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(But-3-en-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce but-3-en-2-amine .
Aplicaciones Científicas De Investigación
N-(But-3-en-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(But-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The but-3-en-2-yl group may also interact with hydrophobic regions of proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-(But-3-en-2-yl)acetamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other acetamides.
Propiedades
Número CAS |
14001-36-6 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
N-but-3-en-2-ylacetamide |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)7-6(3)8/h4-5H,1H2,2-3H3,(H,7,8) |
Clave InChI |
PXZJKQBKBOBVEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


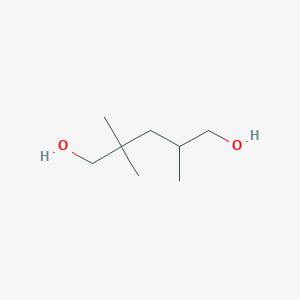
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
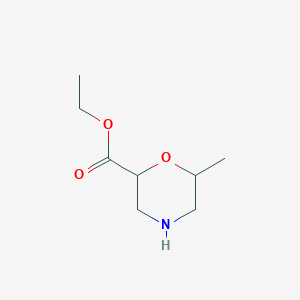
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

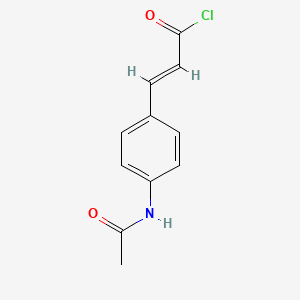
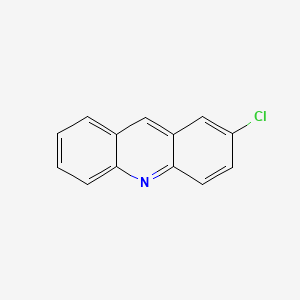
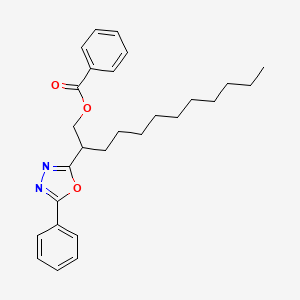
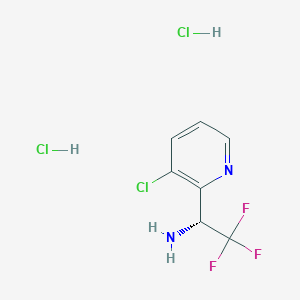
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
